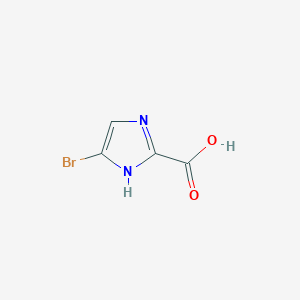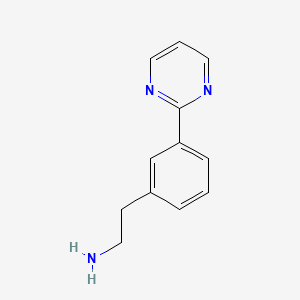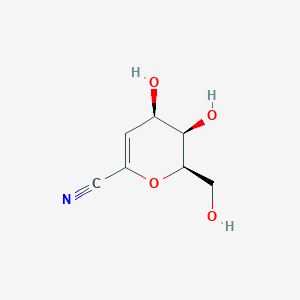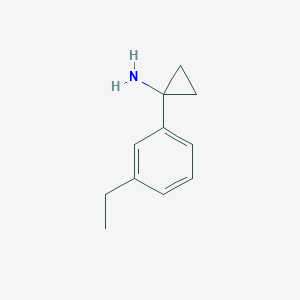![molecular formula C12H9NO2 B1506193 2,3-ジヒドロ-1H-ピラノ[3,2-f]キノリン-1-オン CAS No. 5252-47-1](/img/structure/B1506193.png)
2,3-ジヒドロ-1H-ピラノ[3,2-f]キノリン-1-オン
説明
2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one is a useful research compound. Its molecular formula is C12H9NO2 and its molecular weight is 199.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ピラノキノロンの合成
ピラノキノロンの合成は、この化合物の重要な用途です。 研究者らは、ピラノ[3,2-c]キノロンの形成につながる酸触媒によるタンデム反応を記述してきました 。 これらの反応は、抗がん剤、抗菌剤、抗マラリア剤、抗炎症剤、抗真菌剤などの可能性を秘めた化合物の開発に不可欠です .
抗がん活性
ピラノキノロンは、抗がん作用を含む幅広い生物活性を示します。 ザンホシミュリンやフアジャオシミュリンなどのアルカロイドは、ピラノキノロンから合成することができ、癌細胞に対する細胞毒性を示し、潜在的な抗がん剤としての役割を担っています .
抗菌作用と抗マラリア作用
ピラノキノロンの抗菌作用と抗マラリア作用は、よく知られています。 これらの化合物は、カルシウムシグナル伝達、TNF-α、血小板凝集、一酸化窒素産生を阻害し、これらはさまざまな細菌感染症と寄生虫感染症の発症に関与する重要な経路です .
抗炎症作用と抗真菌作用
2,3-ジヒドロ-1H-ピラノ[3,2-f]キノリン-1-オン誘導体は、抗炎症作用と抗真菌作用を持つことが報告されています。 これらの性質は、炎症性疾患や真菌感染症の治療のための新しい治療薬の開発において有益です .
カルシウムシグナル伝達の阻害
カルシウムシグナル伝達は、重要な細胞プロセスであり、その阻害は、ピラノキノロンの注目すべき用途です。 この活性は、特定の心臓血管疾患など、カルシウムシグナル伝達が役割を果たすさまざまな疾患の文脈で重要です .
医薬品開発
ピラノキノロンの構造モチーフは、重要な薬理学的用途を持つ多くの天然物に見られます。 この化合物の合成と修飾は、抗炎症作用、抗がん作用、抗糖尿病作用、抗精神病作用を有する新規薬剤の開発につながります .
薬物動態研究
ピラノキノロン誘導体は、さまざまな生物学的環境における安定性を確認するために、薬物動態研究の対象となっています。 これらの研究は、これらの化合物が治療薬としての可能性を決定するために不可欠です .
作用機序
Target of Action
It is known that similar compounds have been evaluated for their antileishmanial efficacy , suggesting potential targets within the Leishmania species.
Mode of Action
Based on its structural similarity to other quinoline-based compounds, it may interact with its targets to inhibit their function, leading to its observed biological effects .
Biochemical Pathways
Related compounds have been shown to exhibit a broad spectrum of biological activity, suggesting that multiple pathways may be affected .
Pharmacokinetics
In vitro studies have ascertained the stability of similar compounds in both simulated gastric fluid and simulated intestinal fluid .
Result of Action
Similar compounds have demonstrated potential in vitro antileishmanial activity .
Action Environment
The stability of similar compounds has been confirmed in both simulated gastric fluid and simulated intestinal fluid , suggesting that these compounds may be stable under various physiological conditions.
特性
IUPAC Name |
2,3-dihydropyrano[3,2-f]quinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-10-5-7-15-11-4-3-9-8(12(10)11)2-1-6-13-9/h1-4,6H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHUCTUXZYNJKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C3=C(C=C2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717228 | |
| Record name | 2,3-Dihydro-1H-pyrano[3,2-f]quinolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5252-47-1 | |
| Record name | 2,3-Dihydro-1H-pyrano[3,2-f]quinolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-amino-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B1506118.png)
![Imidazo[1,2-A]pyridin-3-ylboronic acid](/img/structure/B1506121.png)




![2-Isopropyl-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-C]pyridine](/img/structure/B1506133.png)







